molecular formula C11H5F6N B2949206 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile CAS No. 1027717-63-0

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2949206
CAS No.: 1027717-63-0
M. Wt: 265.158
InChI Key: XZINYAZSRZTYPY-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing molecules with improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile is unique due to its combination of the acrylonitrile moiety with the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINYAZSRZTYPY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-63-7
Record name 175136-63-7
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